![molecular formula C10H11NOS B051978 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane CAS No. 118564-89-9](/img/structure/B51978.png)
1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane
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Overview
Description
1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane, also known as NHBTE, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of benzothien-2-yl ethane, a compound that has been used in the synthesis of a number of pharmaceuticals, and it is characterized by its unique and highly reactive properties.
Scientific Research Applications
Antimicrobial Activity
Benzothiophene derivatives have been studied for their potential as antimicrobial agents. Compounds similar to N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine have shown effectiveness against various microorganisms. For instance, certain derivatives have displayed high antibacterial activity against Staphylococcus aureus, a common cause of skin infections and respiratory diseases .
Antioxidant Properties
These compounds have also been evaluated for their antioxidant capacities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. Some benzothiophene derivatives have shown higher antioxidant capacities than trolox, a vitamin E analog and a standard reference for measuring antioxidant activity .
Anti-Cancer Potential
The structural similarity of benzothiophene derivatives to certain pharmaceuticals used in cancer treatment, such as Raloxifene, suggests potential applications in anti-cancer therapies. Raloxifene, for example, is used to treat breast cancer and has fewer side effects compared to other drugs with similar properties .
Anti-Inflammatory Uses
Thiophene derivatives, which include the benzothiophene moiety, have been reported to possess anti-inflammatory properties. These compounds could be used to develop new medications for treating inflammation-related conditions .
Psychotropic Effects
Some benzothiophene compounds have been associated with psychotropic effects, including anti-psychotic and anti-anxiety properties. This opens up possibilities for research into new treatments for mental health disorders .
Kinase Inhibition
Kinases are enzymes that play a significant role in the signaling pathways of cells. Inhibiting specific kinases can be a strategy for treating diseases like cancer. Benzothiophene derivatives have been identified as potential kinase inhibitors, which could be valuable in the development of targeted therapies .
Estrogen Receptor Modulation
Compounds containing the benzothiophene structure have been used as selective estrogen receptor modulators (SERMs). These substances can mimic or block the hormone estrogen in various tissues, which is beneficial in conditions like osteoporosis and certain types of breast cancer .
Material Science Applications
Beyond biomedical applications, benzothiophene derivatives have interesting properties that make them suitable for material science applications. Their structural and electronic features can be advantageous in creating organic semiconductors and other electronic materials .
properties
IUPAC Name |
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-7,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKATNMCYFSXKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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